

Application Note: FTIR Analysis of 4-APB Hydrochloride Reference Standard

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Compound of Interest

Compound Name: 4-APB hydrochloride

Cat. No.: B158443

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Abstract

This application note provides a detailed protocol for the analysis of a 4-APB (4-(2-Aminopropyl)benzofuran) hydrochloride reference standard using Fourier Transform Infrared (FTIR) spectroscopy. The primary method described is Attenuated Total Reflectance (ATR)-FTIR, a rapid and non-destructive technique that requires minimal sample preparation. This document is intended for researchers, scientists, and drug development professionals involved in the identification and characterization of psychoactive substances and related compounds. The provided methodologies and expected spectral data will aid in ensuring the identity and quality of **4-APB hydrochloride** reference standards.

Introduction

4-APB hydrochloride is a substituted benzofuran and a psychoactive substance that has been identified as a designer drug.[1] Accurate and reliable analytical methods are crucial for the unambiguous identification of this compound in forensic and research settings. FTIR spectroscopy is a powerful technique for the identification of chemical substances based on their unique vibrational characteristics.[1] The resulting infrared spectrum serves as a molecular "fingerprint," allowing for the identification of functional groups and comparison with reference spectra. This application note focuses on the use of ATR-FTIR for the analysis of powdered **4-APB hydrochloride**, a technique well-suited for solid samples due to its simplicity and speed.[1]

Chemical Information

Compound Name	4-APB Hydrochloride
Synonyms	4-(2-Aminopropyl)benzofuran hydrochloride, 1-(1-Benzofuran-4-yl)propan-2-amine hydrochloride[2]
Chemical Formula	C ₁₁ H ₁₃ NO · HCl[1][3]
Molecular Weight	211.69 g/mol [2][3]
Chemical Structure	(See Figure 1)

Figure 1: Chemical Structure of **4-APB Hydrochloride**

Predicted FTIR Spectral Data

Due to the limited availability of a public reference spectrum for **4-APB hydrochloride**, the following table outlines the predicted characteristic infrared absorption bands based on the functional groups present in the molecule. These include stretches and bends associated with the primary amine hydrochloride, the aromatic benzofuran ring system, and the alkyl chain.[4][5][6]

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Expected Intensity
~3000-2800	-NH ₃ ⁺ (Amine salt)	N-H Stretch	Strong, Broad
~2950-2850	C-H (Alkyl)	C-H Stretch	Medium
~1600 & ~1500-1430	C=C (Aromatic)	C=C Stretch	Strong to Weak
~1620-1550	-NH ₃ ⁺ (Amine salt)	N-H Bend (Asymmetric)	Medium
~1550-1480	-NH ₃ ⁺ (Amine salt)	N-H Bend (Symmetric)	Medium
~1250-1020	C-N (Aliphatic Amine)	C-N Stretch	Medium
~1250	C-O-C (Aromatic Ether)	Asymmetric Stretch	Strong
~1040	C-O-C (Aromatic Ether)	Symmetric Stretch	Strong
Below 900	C-H (Aromatic)	Out-of-plane Bending	Strong

Experimental Protocol: ATR-FTIR Analysis

This protocol describes the analysis of a powdered **4-APB hydrochloride** reference standard using an FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

Instrumentation and Materials:

- FTIR Spectrometer (e.g., Thermo-Nicolet Nexus 670 or equivalent)[7][8]
- ATR Accessory with a diamond crystal
- **4-APB Hydrochloride** Reference Standard (powder form)
- Spatula
- Solvent for cleaning (e.g., isopropanol or ethanol)

- Lint-free wipes

Instrument Parameters:

Parameter	Value
Spectral Range	4000 - 400 cm^{-1}
Resolution	4 cm^{-1} [7] [8]
Number of Scans	16-32 [7] [8] [9]
Apodization	Happ-Genzel
Detector	DTGS

Procedure:

- Background Spectrum Acquisition:
 - Ensure the ATR crystal is clean and free of any residues. Clean the crystal surface with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.
 - Acquire a background spectrum with the clean, empty ATR crystal. This will account for any atmospheric and instrumental interferences.
- Sample Preparation and Analysis:
 - Place a small amount (a few milligrams) of the **4-APB hydrochloride** powder onto the center of the ATR crystal using a clean spatula.
 - Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact between the powder and the crystal surface.
 - Acquire the sample spectrum using the same instrument parameters as the background scan.
- Data Processing and Interpretation:

- The acquired sample spectrum should be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Process the spectrum as needed (e.g., baseline correction, smoothing).
 - Identify the characteristic absorption bands and compare them to the predicted wavenumbers in the table above and any available reference spectra. The fingerprint region (below 1500 cm^{-1}) is particularly important for unambiguous identification, as it contains a complex pattern of absorptions unique to the molecule.^[5]
- Cleaning:
 - After analysis, carefully remove the powder from the ATR crystal.
 - Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent to prevent cross-contamination.

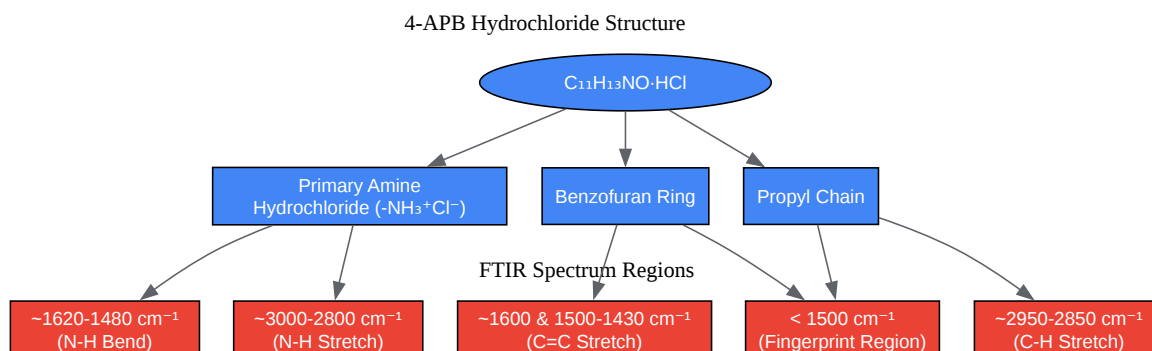
Experimental Workflow



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Caption: Workflow for the FTIR analysis of **4-APB hydrochloride**.

Logical Relationship of Functional Groups to Spectrum



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Caption: Relationship of functional groups in 4-APB HCl to their expected IR absorptions.

Discussion

The ATR-FTIR method is a highly effective and efficient technique for the identification of **4-APB hydrochloride** reference standards. The procedure is straightforward, non-destructive, and requires minimal sample, making it ideal for routine quality control and forensic analysis. The presence of a primary amine hydrochloride is expected to produce strong, broad absorption bands in the N-H stretching region (around $3000\text{-}2800\text{ cm}^{-1}$) and distinct bending vibrations in the $1620\text{-}1480\text{ cm}^{-1}$ range. The benzofuran moiety will be characterized by aromatic C=C stretching vibrations and C-H out-of-plane bending, while the propyl chain will contribute to the C-H stretching absorptions. It is important to note that the exact peak positions and shapes can be influenced by factors such as polymorphism, which has been observed in related compounds.[8] Therefore, for definitive identification, the entire spectral pattern, especially in the fingerprint region, should be compared with that of a certified reference standard analyzed under identical conditions.

Conclusion

This application note provides a comprehensive protocol for the FTIR analysis of **4-APB hydrochloride** reference standards using the ATR technique. The outlined experimental procedure and expected spectral data serve as a valuable resource for laboratories involved in the analysis of this and structurally related compounds. The use of ATR-FTIR offers a rapid, reliable, and non-destructive means of confirming the identity of **4-APB hydrochloride**.

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